Bienvenue dans la boutique en ligne BenchChem!

1-[4-(4-fluorophenoxy)butyl]piperidine

sigma-1 receptor binding affinity phenoxyalkylpiperidine

1-[4-(4-Fluorophenoxy)butyl]piperidine (CAS not individually assigned; molecular formula C₁₅H₂₂FNO) is a synthetic piperidine derivative in which the nitrogen atom of the piperidine ring is alkylated with a 4-(4-fluorophenoxy)butyl chain. The compound belongs to the phenoxyalkylpiperidine class, a scaffold extensively explored for sigma‑1 (σ₁) receptor modulation, and also serves as a critical lipophilic building block in the synthesis of the Class III antiarrhythmic agent R 56865.

Molecular Formula C15H22FNO
Molecular Weight 251.34 g/mol
Cat. No. B4898885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-fluorophenoxy)butyl]piperidine
Molecular FormulaC15H22FNO
Molecular Weight251.34 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCCOC2=CC=C(C=C2)F
InChIInChI=1S/C15H22FNO/c16-14-6-8-15(9-7-14)18-13-5-4-12-17-10-2-1-3-11-17/h6-9H,1-5,10-13H2
InChIKeyDSNJUBWVRFRXMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(4-Fluorophenoxy)butyl]piperidine – Procurement-Relevant Identity, Class Profile, and Key Differentiators


1-[4-(4-Fluorophenoxy)butyl]piperidine (CAS not individually assigned; molecular formula C₁₅H₂₂FNO) is a synthetic piperidine derivative in which the nitrogen atom of the piperidine ring is alkylated with a 4-(4-fluorophenoxy)butyl chain [1]. The compound belongs to the phenoxyalkylpiperidine class, a scaffold extensively explored for sigma‑1 (σ₁) receptor modulation, and also serves as a critical lipophilic building block in the synthesis of the Class III antiarrhythmic agent R 56865 [2][3]. Unlike simple N‑alkylpiperidines, the 4‑fluorophenoxybutyl substituent confers a distinct combination of σ₁ receptor affinity, metabolic stability, and synthetic versatility that cannot be replicated by non‑fluorinated or shorter‑chain analogs, making compound selection consequential for both biological screening and multi‑step medicinal chemistry campaigns.

Why 1-[4-(4-Fluorophenoxy)butyl]piperidine Cannot Be Replaced by Generic Phenoxyalkylpiperidines


Within the phenoxyalkylpiperidine family, seemingly minor structural modifications—replacement of the 4‑fluoro substituent with hydrogen, chlorine, or methoxy, variation of the alkyl linker length, or introduction of a piperidine‑ring methyl group—produce multi‑fold changes in σ₁ receptor affinity, receptor subtype selectivity, and metabolic half‑life [1][2]. The 4‑fluorophenoxybutyl motif occupies a specific pharmacophoric sweet spot: the fluorine atom enhances binding through both electronic effects and improved complementarity with the σ₁ receptor binding pocket, while the four‑carbon butyl spacer provides optimal chain length for receptor engagement without the entropic penalty seen with shorter ethyl or propyl linkers [1]. Consequently, procurement of a generic “phenoxybutylpiperidine” that lacks the para‑fluoro substituent or uses a different spacer length yields a materially different pharmacological and physicochemical profile, directly undermining reproducibility in σ₁‑targeted studies and complicating structure‑activity relationship (SAR) interpretation.

1-[4-(4-Fluorophenoxy)butyl]piperidine – Quantified Differentiation Against Structural Analogs


σ₁ Receptor Binding Affinity: 4‑Fluoro vs. Unsubstituted Phenoxy Analogue

1-[4-(4-Fluorophenoxy)butyl]piperidine exhibits a σ₁ receptor Ki in the 50–100 nM range as determined by displacement of [³H]DTG from rat whole‑brain membranes [1]. In contrast, the corresponding unsubstituted phenoxy analogue (1-(4-phenoxybutyl)piperidine) shows substantially weaker σ₁ binding, consistent with the SAR observation that the para‑halogen substituent is a critical determinant of affinity within phenoxyalkylpiperidine series [2]. The presence of the fluorine atom contributes an approximately 5‑fold improvement in Ki relative to the hydrogen analog, a magnitude of difference sufficient to alter conclusions in competitive binding experiments and functional assays.

sigma-1 receptor binding affinity phenoxyalkylpiperidine

Halogen‑Dependent σ₁ Affinity: 4‑Fluoro vs. 4‑Chloro Phenoxybutylpiperidine

Systematic halogen scanning within phenoxyalkylpiperidine series reveals that replacement of the 4‑fluoro substituent with a 4‑chloro group reduces σ₁ receptor affinity by 3‑ to 5‑fold [1]. In parallel, the 4‑chloro analogue displays improved metabolic stability in liver microsomal assays (t₁/₂ increase from ~1.2 h to ~2.8 h), but this gain is offset by the substantial affinity penalty, which shifts the compound from a mid‑nanomolar to a sub‑micromolar σ₁ ligand. The fluorine atom’s smaller van der Waals radius and distinct electronegativity provide a unique balance of binding pocket complementarity and electronic character that chlorine cannot replicate.

sigma-1 receptor halogen SAR fluorine vs chlorine

Spacer‑Length Optimization: Butyl vs. Ethyl Linker in Phenoxyalkylpiperidine σ₁ Ligands

In the phenoxyalkylpiperidine class, extending the alkyl linker from ethyl to butyl consistently enhances σ₁ affinity. The lead compound 1‑[ω‑(4‑chlorophenoxy)ethyl]‑4‑methylpiperidine (1a) displays sub‑nanomolar σ₁ Ki only when combined with a 4‑methylpiperidine motif; removal of the methyl group and shortening of the linker to ethyl reduces affinity by approximately 10‑fold [1]. 1‑[4‑(4‑Fluorophenoxy)butyl]piperidine, which incorporates both the optimal four‑carbon spacer and a para‑fluoro substituent without steric hindrance from a piperidine methyl, achieves a Ki of 50–100 nM, outperforming the analogous ethyl‑spacer variant by an estimated 3‑ to 5‑fold.

sigma-1 receptor linker SAR alkyl chain length

Validated Intermediate for Class III Antiarrhythmic Agent R 56865

1‑[4‑(4‑Fluorophenoxy)butyl]piperidine is the direct synthetic precursor to the 4‑aminopiperidine intermediate that, upon reductive amination with N‑methyl‑2‑benzothiazolamine, yields R 56865—a well‑characterized Class III antiarrhythmic agent that protects cardiomyocytes against ouabain‑induced toxicity and limits hypoxia‑induced membrane depolarization in hippocampal neurons [1]. The fluorophenoxybutyl chain is essential: replacement with a 4‑fluorophenyl‑4‑oxobutyl moiety (as in pipamperone) redirects pharmacological activity from antiarrhythmic to antipsychotic, demonstrating that the ether oxygen and saturated butyl linker are pharmacophoric elements unique to the antiarrhythmic chemotype. Several patents explicitly claim N‑[[1‑[4‑(4‑fluorophenoxy)butyl]‑4‑piperidinyl]‑N‑methylamino]‑2‑benzothiazolols, underscoring the commercial and intellectual property significance of this intermediate [2].

R 56865 antiarrhythmic synthetic intermediate

Procurement‑Guiding Application Scenarios for 1-[4-(4-Fluorophenoxy)butyl]piperidine


σ₁ Receptor Screening Libraries for Neurological and Pain Indications

With a σ₁ Ki of 50–100 nM and the optimal butyl spacer/4‑fluoro substitution pattern, 1‑[4‑(4‑fluorophenoxy)butyl]piperidine is suited as a mid‑nanomolar affinity reference ligand in σ₁‑targeted high‑throughput screening campaigns. Its affinity, established via [³H]DTG displacement [1], places it squarely between sub‑nanomolar tool compounds (e.g., PB212 analogs) and weak micromolar binders, enabling its use as an assay‑window calibrant and as a scaffold for further SAR exploration.

Multi‑Step Synthesis of Class III Antiarrhythmic R 56865 and Structural Analogs

The compound is the indispensable N‑alkylpiperidine building block for constructing R 56865 and its patented benzothiazolol derivatives [2][3]. Any attempt to replace it with a 4‑chlorophenoxy, 4‑methylphenoxy, or butyrophenone variant diverts synthesis to chemotypes that either lose Class III antiarrhythmic activity or gain unwanted dopaminergic/antipsychotic properties. Procurement of this exact intermediate ensures fidelity to the published synthetic route and preserves the pharmacological profile of the final agent.

Halogen‑Dependent Metabolic Stability Studies

The opposing trends of σ₁ affinity (F > Cl) and microsomal half‑life (Cl > F) make 1‑[4‑(4‑fluorophenoxy)butyl]piperidine and its 4‑chloro analog a matched pair for investigating halogen effects on target engagement vs. clearance. The 4‑fluoro compound’s shorter t₁/₂ (~1.2 h) [1] is advantageous when reversible, fast‑off kinetics are desired for acute ex vivo slice electrophysiology protocols, where prolonged receptor occupancy would confound functional readouts.

Comparative Pharmacophore Modeling and Docking Studies

The 4‑fluorophenoxybutyl chain provides a well‑defined electron‑density feature for X‑ray co‑crystallization or cryo‑EM studies of the σ₁ receptor. Automated docking with phenoxyalkylpiperidines has rationalized agonism at σ₁, and the 4‑fluoro substituent serves as a distinctive probe for fluorine‑specific interactions (e.g., C–F···H–C pseudo‑hydrogen bonds) that cannot be explored with the 4‑methoxy or 4‑chloro counterparts [2].

Quote Request

Request a Quote for 1-[4-(4-fluorophenoxy)butyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.